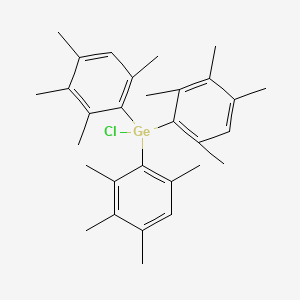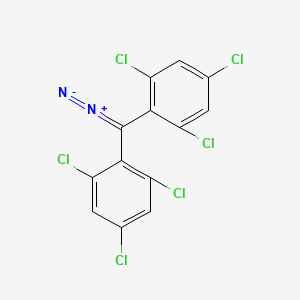
1,1'-(Diazomethylene)bis(2,4,6-trichlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-trichlorophenyl)diazomethane: is an organic compound with the molecular formula C13H4Cl6N2. It is known for its unique structure, which includes two trichlorophenyl groups attached to a diazomethane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-trichlorophenyl)diazomethane typically involves the reaction of 2,4,6-trichlorophenylmagnesium bromide with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C6H2Cl3MgBr+CH2N2→(C6H2Cl3)2CHN2+2MgBr
Industrial Production Methods: While the laboratory synthesis of bis(2,4,6-trichlorophenyl)diazomethane is well-documented, industrial production methods are less common due to the specialized nature of the compound. Industrial synthesis would likely involve scaling up the laboratory procedures with appropriate safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-trichlorophenyl)diazomethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrocarbons and amines.
Substitution: The diazomethane moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichlorophenyl oxides, while reduction can produce trichlorophenyl amines .
Scientific Research Applications
Bis(2,4,6-trichlorophenyl)diazomethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbenes and other reactive intermediates.
Biology: The compound’s reactivity makes it useful in studying biological processes involving reactive species.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of bis(2,4,6-trichlorophenyl)diazomethane involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These intermediates can participate in a range of chemical reactions, including insertion, addition, and abstraction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(2,4,6-trichlorophenyl)oxalate: Known for its use in chemiluminescence reactions.
Bis(2,4,5-trichlorophenyl)oxalate: Another compound used in chemiluminescence with slightly different properties.
Bis(2-acetylphenyl)oxalate: A non-halogenated alternative used in similar applications.
Uniqueness: Bis(2,4,6-trichlorophenyl)diazomethane is unique due to its diazomethane moiety, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry for generating reactive intermediates and studying their behavior .
Properties
CAS No. |
91693-00-4 |
|---|---|
Molecular Formula |
C13H4Cl6N2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1,3,5-trichloro-2-[diazo-(2,4,6-trichlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Cl6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
InChI Key |
IRAWIBQJQRAXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=[N+]=[N-])C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


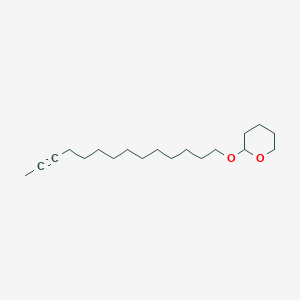

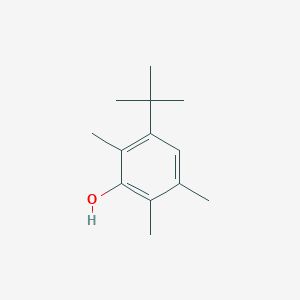
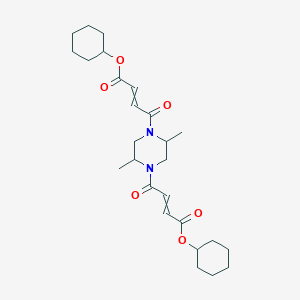
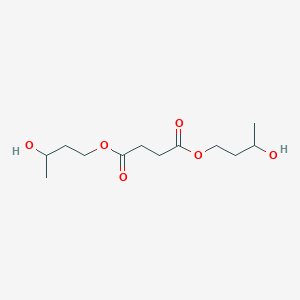

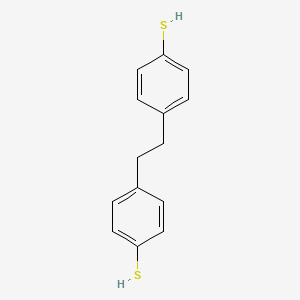
![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
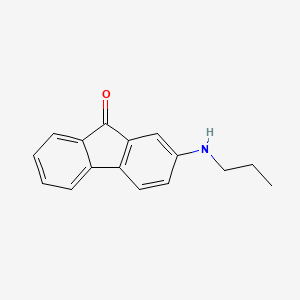

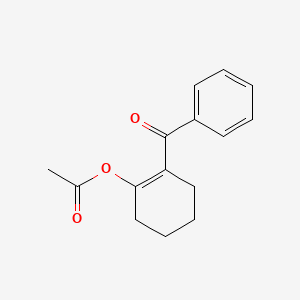

![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
